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molecular formula C14H11ClN2O2 B3037670 2-[(4-Chlorobenzoyl)amino]benzamide CAS No. 52962-92-2

2-[(4-Chlorobenzoyl)amino]benzamide

Cat. No. B3037670
M. Wt: 274.7 g/mol
InChI Key: UDJRISAHOBSRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998951

Procedure details

To a stirred mixture of 16.3 g of 2-aminobenzamide, 82 ml of saturated aqueous sodium acetate solution and 82 ml of acetic acid was added a solution of 21 g of 4-chlorobenzoyl chloride in 14 ml of acetone. The mixture was stirred at room temperature for one hour after addition was complete. The tan precipitate was collected by filtration and recrystallized from ethanol to give 24.1 g of light tan 2-(4-chlorobenzamido)benzamide, m.p. 205°-207°, which was used without further purification.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].C([O-])(=O)C.[Na+].C(O)(=O)C.[Cl:20][C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=[O:26])=[CH:23][CH:22]=1>CC(C)=O>[Cl:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]([NH:1][C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([NH2:6])=[O:5])=[O:26])=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1
Name
Quantity
82 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
82 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
14 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after addition
FILTRATION
Type
FILTRATION
Details
The tan precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NC2=C(C(=O)N)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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